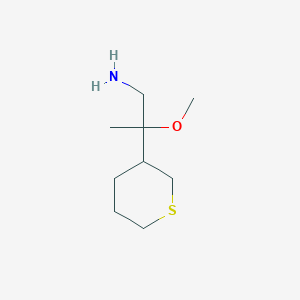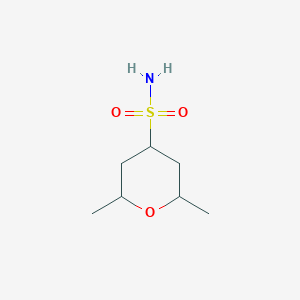
2,6-Dimethyloxane-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyloxane-4-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a 2,6-dimethyloxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyloxane-4-sulfonamide typically involves the reaction of 2,6-dimethyloxane with sulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, where the sulfonyl chloride reacts with the oxane ring to form the sulfonamide. Common bases used in this reaction include pyridine or triethylamine, which help to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
2,6-Dimethyloxane-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted oxane derivatives.
科学的研究の応用
2,6-Dimethyloxane-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dimethyloxane-4-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group is crucial for this interaction, as it mimics the natural substrate of the enzyme.
類似化合物との比較
Similar Compounds
Sulfonamides: Compounds with similar sulfonamide functional groups, such as sulfanilamide and sulfamethoxazole.
Oxane Derivatives: Compounds with similar oxane ring structures, such as tetrahydropyran derivatives.
Uniqueness
2,6-Dimethyloxane-4-sulfonamide is unique due to the combination of its oxane ring and sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C7H15NO3S |
|---|---|
分子量 |
193.27 g/mol |
IUPAC名 |
2,6-dimethyloxane-4-sulfonamide |
InChI |
InChI=1S/C7H15NO3S/c1-5-3-7(12(8,9)10)4-6(2)11-5/h5-7H,3-4H2,1-2H3,(H2,8,9,10) |
InChIキー |
CQJHDFXWQXBDDY-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(O1)C)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


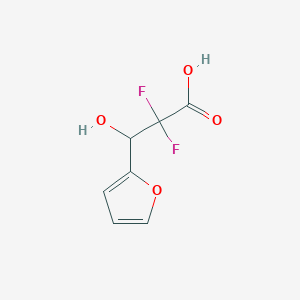


![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13251085.png)
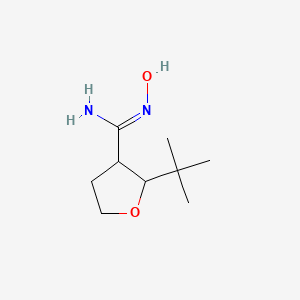

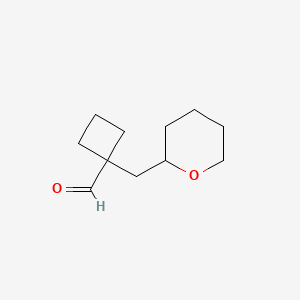
![2-[4-(chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B13251111.png)
![Butyl[(3,4-dimethylphenyl)methyl]amine](/img/structure/B13251119.png)
![[3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B13251124.png)
![3-[(4-Methylphenyl)methyl]azetidine](/img/structure/B13251125.png)
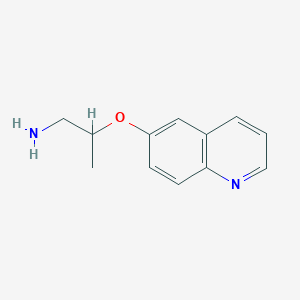
![1-[Amino(thiophen-3-YL)methyl]cyclopentan-1-OL](/img/structure/B13251135.png)
